molecular formula C18H18O4 B12777427 1,3-Benzodioxan-2-carboxylic acid, 4,6-dimethyl-4-phenyl-, methyl ester, (E)- CAS No. 86617-10-9

1,3-Benzodioxan-2-carboxylic acid, 4,6-dimethyl-4-phenyl-, methyl ester, (E)-

Cat. No.: B12777427
CAS No.: 86617-10-9
M. Wt: 298.3 g/mol
InChI Key: YOLKKQPSMGBCHB-ROUUACIJSA-N
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Description

1,3-Benzodioxan-2-carboxylic acid, 4,6-dimethyl-4-phenyl-, methyl ester, (E)- is a complex organic compound characterized by its unique structure, which includes a benzodioxane ring system

Preparation Methods

The synthesis of 1,3-Benzodioxan-2-carboxylic acid, 4,6-dimethyl-4-phenyl-, methyl ester, (E)- typically involves several steps. One common method includes the esterification of 1,3-Benzodioxan-2-carboxylic acid with methanol in the presence of a strong acid catalyst. Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.

Scientific Research Applications

1,3-Benzodioxan-2-carboxylic acid, 4,6-dimethyl-4-phenyl-, methyl ester, (E)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other benzodioxane derivatives, such as:

  • 1,4-Benzodioxane-2-carboxylic acid
  • 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-(2-thienyl)-, methyl ester, (E)-
  • 1,4-Benzodioxan-2-carboxylic acid, 3-phenyl-, 2-(2-(diethylamino)ethoxy)ethyl ester, citrate, (E)- These compounds share structural similarities but differ in their functional groups, leading to unique chemical and biological properties.

Properties

CAS No.

86617-10-9

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

methyl (2S,4S)-4,6-dimethyl-4-phenyl-1,3-benzodioxine-2-carboxylate

InChI

InChI=1S/C18H18O4/c1-12-9-10-15-14(11-12)18(2,13-7-5-4-6-8-13)22-17(21-15)16(19)20-3/h4-11,17H,1-3H3/t17-,18-/m0/s1

InChI Key

YOLKKQPSMGBCHB-ROUUACIJSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)O[C@@H](O[C@@]2(C)C3=CC=CC=C3)C(=O)OC

Canonical SMILES

CC1=CC2=C(C=C1)OC(OC2(C)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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